(R)-1-(5-fluoro-2-methylpyridin-3-yl)ethan-1-ol
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Overview
Description
®-1-(5-fluoro-2-methylpyridin-3-yl)ethan-1-ol is a chiral compound that features a pyridine ring substituted with a fluorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-fluoro-2-methylpyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoro-2-methylpyridine.
Chiral Reduction: The key step involves the reduction of the corresponding ketone to obtain the chiral alcohol. This can be achieved using chiral catalysts or reagents such as borane complexes or asymmetric hydrogenation.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-1-(5-fluoro-2-methylpyridin-3-yl)ethan-1-ol may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial quantities.
Optimization: Optimizing reaction conditions to improve yield and reduce costs.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-fluoro-2-methylpyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
®-1-(5-fluoro-2-methylpyridin-3-yl)ethan-1-ol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology
The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine
Industry
Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(5-fluoro-2-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with these targets, leading to specific biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(5-fluoro-2-methylpyridin-3-yl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activities.
1-(5-fluoro-2-methylpyridin-3-yl)ethan-1-one: The ketone derivative with different reactivity and applications.
5-fluoro-2-methylpyridine: The parent compound without the ethan-1-ol moiety.
Uniqueness
®-1-(5-fluoro-2-methylpyridin-3-yl)ethan-1-ol is unique due to its chiral nature and the presence of both a fluorine atom and a methyl group on the pyridine ring
Properties
Molecular Formula |
C8H10FNO |
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Molecular Weight |
155.17 g/mol |
IUPAC Name |
(1R)-1-(5-fluoro-2-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H10FNO/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4,6,11H,1-2H3/t6-/m1/s1 |
InChI Key |
BFVFYOVKXDHGPQ-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=N1)F)[C@@H](C)O |
Canonical SMILES |
CC1=C(C=C(C=N1)F)C(C)O |
Origin of Product |
United States |
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